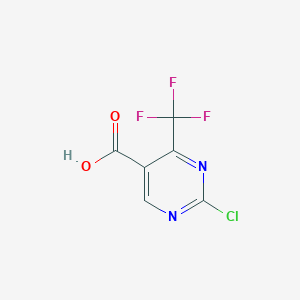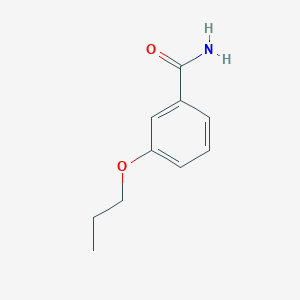
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide, commonly known as PET, is a highly polar and water-soluble compound that has been extensively studied for its potential applications in various scientific fields. PET is a triiodide salt that contains a central phosphorous atom, which is covalently bonded to three pyridinium rings. The compound has been shown to possess unique physicochemical properties that make it an attractive candidate for a wide range of applications, including biomedical research, catalysis, and materials science.
Wirkmechanismus
The mechanism of action of PET is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of key enzymes involved in cellular metabolism. PET has been shown to interact with a variety of cellular targets, including DNA, RNA, and proteins. The compound has also been shown to possess potent ionophoric activity, which may contribute to its antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
PET has been shown to possess a variety of biochemical and physiological effects, including the inhibition of cellular respiration, the disruption of cellular membranes, and the inhibition of key enzymes involved in cellular metabolism. The compound has also been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
PET has several advantages as a research tool, including its high water solubility, its potent antimicrobial and antifungal properties, and its ability to interact with a variety of cellular targets. However, PET also has some limitations, including its relatively high cost and the potential for toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on PET, including the development of new PET-based antibiotics and antifungal agents, the investigation of the compound's potential as a cancer therapy, and the development of new PET-based materials for use in catalysis and materials science. In addition, further research is needed to fully understand the mechanism of action of PET and to identify any potential side effects or toxicity associated with its use.
Synthesemethoden
PET can be synthesized using a variety of methods, including the reaction of triethylphosphine with iodine in the presence of pyridine. The resulting PET salt can be purified using a variety of techniques, including recrystallization and column chromatography. The synthesis of PET is relatively straightforward and can be performed on a large scale, making it an attractive compound for industrial applications.
Wissenschaftliche Forschungsanwendungen
PET has been extensively studied for its potential applications in biomedical research. The compound has been shown to possess potent antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. PET has also been shown to possess potent antitumor activity, making it a potential candidate for the development of new cancer therapies. In addition, PET has been shown to possess potent antioxidant activity, making it a potential candidate for the treatment of various oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
172421-42-0 |
|---|---|
Molekularformel |
C27H39I3N3OP |
Molekulargewicht |
833.3 g/mol |
IUPAC-Name |
4-[2-[bis[2-(1-ethylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-ethylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C27H39N3OP.3HI/c1-4-28-16-7-25(8-17-28)13-22-32(31,23-14-26-9-18-29(5-2)19-10-26)24-15-27-11-20-30(6-3)21-12-27;;;/h7-12,16-21H,4-6,13-15,22-24H2,1-3H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
MYGFCVWMALLUJH-UHFFFAOYSA-K |
SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
Kanonische SMILES |
CC[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)CC)CCC3=CC=[N+](C=C3)CC.[I-].[I-].[I-] |
Synonyme |
4-[2-[bis[2-(1-ethylpyridin-4-yl)ethyl]phosphoryl]ethyl]-1-ethyl-pyrid ine triiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)

![3-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B222321.png)



![2-[(2-Chlorobenzyl)oxy]benzamide](/img/structure/B222379.png)


![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)
